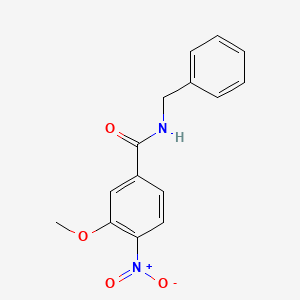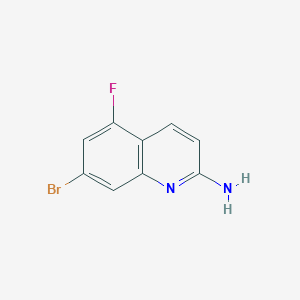
7-Bromo-5-fluoroquinolin-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Bromo-5-fluoroquinolin-2-amine is a heterocyclic aromatic compound that belongs to the quinoline family. This compound is characterized by the presence of bromine and fluorine atoms attached to the quinoline ring, which imparts unique chemical and physical properties. Quinolines are known for their wide range of biological activities and applications in medicinal chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromo-5-fluoroquinolin-2-amine typically involves the introduction of bromine and fluorine atoms into the quinoline ring. One common method is the nucleophilic substitution reaction, where a suitable quinoline derivative is treated with bromine and fluorine sources under controlled conditions. For example, starting with 5-fluoroquinoline, bromination can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst .
Industrial Production Methods: Industrial production of this compound may involve multi-step processes that ensure high yield and purity. These processes often utilize advanced techniques such as continuous flow reactors and automated synthesis systems to optimize reaction conditions and minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions: 7-Bromo-5-fluoroquinolin-2-amine undergoes various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Cross-Coupling Reactions: It can participate in Suzuki-Miyaura and other cross-coupling reactions to form complex molecules.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium fluoride can be used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of functionalized quinolines, while cross-coupling reactions can produce biaryl compounds .
Applications De Recherche Scientifique
7-Bromo-5-fluoroquinolin-2-amine has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 7-Bromo-5-fluoroquinolin-2-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The presence of bromine and fluorine atoms enhances its binding affinity and selectivity towards these targets. For example, it may inhibit bacterial DNA gyrase or topoisomerase, leading to antibacterial effects . The exact pathways and molecular interactions depend on the specific application and target.
Comparaison Avec Des Composés Similaires
7-Fluoroquinoline: Lacks the bromine atom but shares similar properties and applications.
5-Bromoquinoline: Lacks the fluorine atom but is used in similar chemical reactions.
Fluoroquinolones: A class of antibiotics that includes compounds like ciprofloxacin and levofloxacin.
Uniqueness: 7-Bromo-5-fluoroquinolin-2-amine is unique due to the combined presence of both bromine and fluorine atoms, which imparts distinct chemical reactivity and biological activity. This dual substitution enhances its versatility in various applications, making it a valuable compound in research and industry .
Propriétés
Formule moléculaire |
C9H6BrFN2 |
|---|---|
Poids moléculaire |
241.06 g/mol |
Nom IUPAC |
7-bromo-5-fluoroquinolin-2-amine |
InChI |
InChI=1S/C9H6BrFN2/c10-5-3-7(11)6-1-2-9(12)13-8(6)4-5/h1-4H,(H2,12,13) |
Clé InChI |
IAUSMNBETJAHIX-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=NC2=C1C(=CC(=C2)Br)F)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2S,3R,4R,5R,6S)-2-[(2R,3R,4S,5S,6R)-2-[[(3S,5R,6S,8R,9R,10R,12R,13R,14R,17S)-3,12-dihydroxy-17-[(E)-6-hydroxy-6-methylhept-2-en-2-yl]-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-6-yl]oxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-6-methyloxane-3,4,5-triol](/img/structure/B14079280.png)
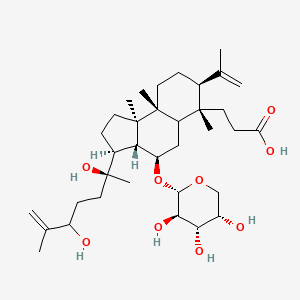
![1,3-dimethyl-8-phenethyl-8,9-dihydropyrazino[2,1-f]purine-2,4,7(1H,3H,6H)-trione](/img/structure/B14079301.png)


![1-[(Propan-2-yl)oxy]-4-[(propan-2-yl)sulfanyl]benzene](/img/structure/B14079316.png)
![2,7-Dibromospiro[fluorene-9,7'-dibenzo[c,h]xanthene]](/img/structure/B14079334.png)
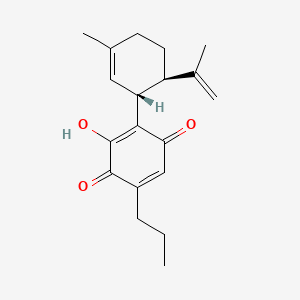
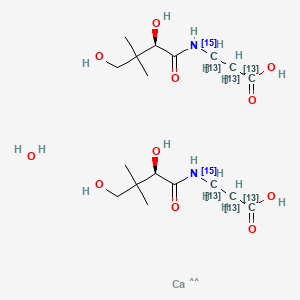
![[(3-Chloropyrazin-2-yl)oxy]acetic acid](/img/structure/B14079354.png)


![Bis[4-(phenoxycarbonyl)phenyl] benzene-1,3-dicarboxylate](/img/structure/B14079375.png)
